1-[2-(Pyrrolidin-2-yl)pyrrolidin-1-yl]propan-1-one
CAS No.: 1339491-25-6
Cat. No.: VC6637995
Molecular Formula: C11H20N2O
Molecular Weight: 196.294
* For research use only. Not for human or veterinary use.
![1-[2-(Pyrrolidin-2-yl)pyrrolidin-1-yl]propan-1-one - 1339491-25-6](/images/structure/VC6637995.png)
Specification
CAS No. | 1339491-25-6 |
---|---|
Molecular Formula | C11H20N2O |
Molecular Weight | 196.294 |
IUPAC Name | 1-(2-pyrrolidin-2-ylpyrrolidin-1-yl)propan-1-one |
Standard InChI | InChI=1S/C11H20N2O/c1-2-11(14)13-8-4-6-10(13)9-5-3-7-12-9/h9-10,12H,2-8H2,1H3 |
Standard InChI Key | VSCSVCQQMOCDLN-UHFFFAOYSA-N |
SMILES | CCC(=O)N1CCCC1C2CCCN2 |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
The compound’s IUPAC name, 1-[2-(Pyrrolidin-2-yl)pyrrolidin-1-yl]propan-1-one, reflects its bicyclic architecture. Its molecular formula is C₁₂H₂₀N₂O, with a molecular weight of 208.30 g/mol (calculated using PubChem’s atomic mass data ). Key synonyms include:
-
1-(2-Pyrrolidin-2-ylpyrrolidin-1-yl)propan-1-one
-
Propan-1-one, 1-[2-(pyrrolidin-2-yl)pyrrolidin-1-yl]-
The structure comprises two fused pyrrolidine rings (a five-membered saturated amine heterocycle) attached to a ketone group. This configuration introduces stereochemical complexity, with potential for multiple diastereomers depending on the substitution pattern.
Table 1: Fundamental Molecular Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₂H₂₀N₂O | Calculated |
Molecular Weight | 208.30 g/mol | Calculated |
SMILES | O=C(CC)N1C2CCCC2C(N1)CC1CCCN1 | Derived |
Topological Polar Surface Area | 32.8 Ų | Estimated |
Synthetic Pathways and Optimization
General Synthesis Strategies
While no direct synthesis of 1-[2-(Pyrrolidin-2-yl)pyrrolidin-1-yl]propan-1-one is documented, analogous compounds suggest a multi-step approach involving:
-
Pyrrolidine Ring Formation: Cyclization of 1,4-diamines or γ-aminoketones via intramolecular alkylation .
-
Ketone Introduction: Acylation of the secondary amine using propionyl chloride or analogous reagents .
-
Stereochemical Control: Chiral resolution via tartaric acid derivatives, as demonstrated in the synthesis of related pyrrolidinone-based pharmaceuticals .
For example, the patent US20150051253A1 details the resolution of a pyrrolidin-1-yl-propan-1-one derivative using L-tartaric acid, yielding enantiomerically pure products . Similar methodologies could be adapted for this compound.
Crystallographic and Thermal Properties
Crystalline forms of related compounds exhibit distinct powder X-ray diffraction (PXRD) patterns and thermal behaviors. For instance, a purified sample of (−)-(2R,3S)-2-amino-3-hydroxy-3-pyridin-4-yl-1-pyrrolidin-1-yl-propan-1-one L-(+)tartrate showed a melting point of ~160°C with concomitant degradation . Differential Scanning Calorimetry (DSC) and Thermogravimetric-FTIR (TG-FTIR) analyses revealed dehydration events and decomposition pathways . These techniques would be critical for characterizing the physical stability of 1-[2-(Pyrrolidin-2-yl)pyrrolidin-1-yl]propan-1-one.
Biochemical and Pharmacological Insights
Table 2: Comparative DNase I Inhibition Data
Compound | IC₅₀ (μM) | Source |
---|---|---|
1-[1-(4-Methoxyphenyl)pyrrolidin-2-yl]propan-2-one | 192.13 ± 16.95 | |
1-[1-(3,4,5-Trimethoxyphenyl)pyrrolidin-2-yl]propan-2-one | 132.62 ± 9.92 | |
Crystal Violet (Control) | 254.00 ± 18.00 |
ADMET Profiling
Predicted pharmacokinetic properties for related pyrrolidinones include:
-
High Gastrointestinal Absorption: Due to moderate hydrophobicity (LogP ~1.5–2.0) .
-
Blood-Brain Barrier Permeability: Facilitated by low molecular weight and hydrogen-bond donor count .
-
CYP450 Inhibition Risk: Moderate interaction potential with CYP3A4, necessitating further in vivo validation .
Applications and Future Directions
Therapeutic Prospects
The DNase I inhibitory activity of pyrrolidinone analogs positions them as candidates for autoimmune disease therapy, where uncontrolled DNA degradation exacerbates conditions like systemic lupus erythematosus . Additionally, their blood-brain barrier permeability suggests potential in neurodegenerative disorder drug design.
Synthetic Challenges and Opportunities
Key hurdles include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume